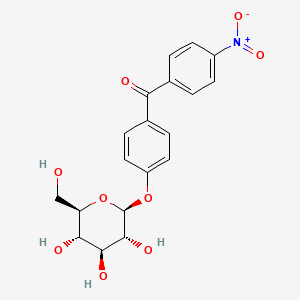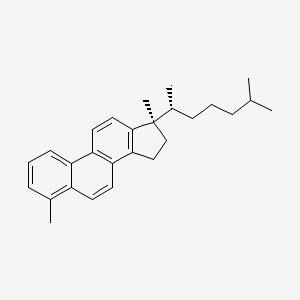
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- is a complex organic compound with a unique structure characterized by multiple double bonds and methyl groups. This compound is part of the steroid family and has significant implications in various scientific fields due to its structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydrogenation: Initial hydrogenation of a suitable precursor to introduce the necessary double bonds.
Methylation: Introduction of methyl groups at specific positions using reagents like methyl iodide in the presence of a base.
Cyclization: Formation of the steroid ring structure through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of high-pressure reactors for hydrogenation and automated systems for precise addition of reagents.
Análisis De Reacciones Químicas
Types of Reactions
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas and a catalyst to saturate the double bonds.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Aplicaciones Científicas De Investigación
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- has numerous applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of steroids and the effects of multiple double bonds.
Biology: Investigated for its potential role in biological processes and interactions with cellular components.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of other biologically active steroids.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple double bonds and methyl groups allow it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include steroid hormone pathways and other signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: A well-known steroid with a similar core structure but different functional groups.
Ergosterol: Another steroid with multiple double bonds, commonly found in fungi.
Stigmasterol: A plant sterol with structural similarities.
Uniqueness
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications and research.
Propiedades
Número CAS |
80382-25-8 |
|---|---|
Fórmula molecular |
C27H34 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
(17R)-4,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H34/c1-18(2)8-6-10-20(4)27(5)17-16-25-24-13-12-21-19(3)9-7-11-22(21)23(24)14-15-26(25)27/h7,9,11-15,18,20H,6,8,10,16-17H2,1-5H3/t20-,27-/m1/s1 |
Clave InChI |
KUPQKNLBQPAEEE-NFQMXDRXSA-N |
SMILES isomérico |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3CC[C@]4(C)[C@H](C)CCCC(C)C |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3CCC4(C)C(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


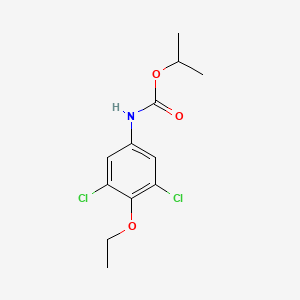
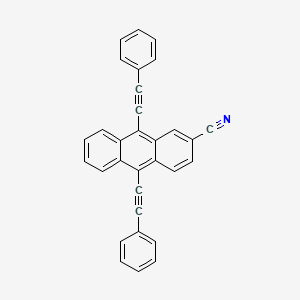


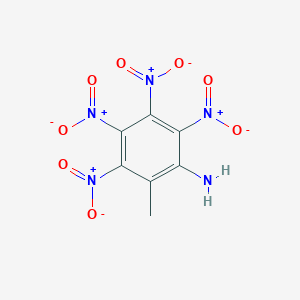
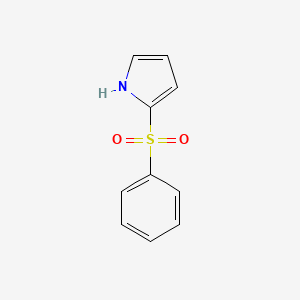



![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
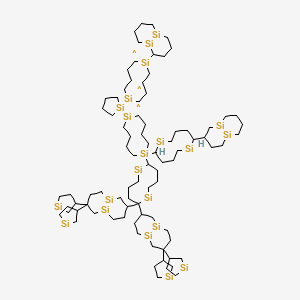
![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)

